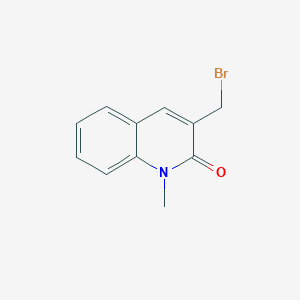
3-(Bromomethyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound that features a quinolinone core structure with a bromomethyl substituent at the 3-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2(1H)-quinolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the quinolinone.
Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated quinolinone or reduced derivatives.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a hydroxyl group instead of bromine.
3-(Methyl)-1-methyl-2(1H)-quinolinone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Propriétés
Numéro CAS |
114561-16-9 |
|---|---|
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
Clé InChI |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
SMILES canonique |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Synonymes |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















